4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
4-(Dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a thiazole-based benzamide derivative characterized by a dimethylamino group at the para position of the benzamide moiety and a thiophen-2-yl substituent on the 4th position of the thiazole ring. Its structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets.
Properties
IUPAC Name |
4-(dimethylamino)-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c1-19(2)12-7-5-11(6-8-12)15(20)18-16-17-13(10-22-16)14-4-3-9-21-14/h3-10H,1-2H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIXPBZMGFHMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiazole ring, followed by the introduction of the thiophene moiety. The final step involves the formation of the benzamide linkage.
Thiazole Ring Formation: The thiazole ring can be synthesized via a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.
Thiophene Introduction: The thiophene ring can be introduced through a Suzuki coupling reaction between a thiophene boronic acid and a halogenated thiazole derivative.
Benzamide Formation: The final step involves the reaction of the thiazole-thiophene intermediate with 4-(dimethylamino)benzoic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.
Biological Studies: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The thiophene and thiazole rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Spectral Comparison of Thiazole-Benzamide Derivatives
Key Observations :
- Sulfonamide derivatives (e.g., 2D291) exhibit higher polarity due to sulfonyl groups, while dimethylamino groups (target compound) may improve solubility in polar solvents .
- Spectral Signatures: The dimethylamino group in the target compound would show distinct 1H NMR signals (δ ~2.8–3.1 ppm for N(CH₃)₂) and IR absorption for C-N stretching (~1380 cm⁻¹), differentiating it from sulfonamide analogs (νS=O ~1350 cm⁻¹) .
Key Observations :
- Cytokine Modulation: The target compound’s benzamide-thiazole scaffold aligns with 2D291 and 2E151 (), which potentiate cytokine production via transcription factor activation. This suggests possible immunomodulatory applications .
- Anticancer Potential: Analogs like 4e () and 5p () demonstrate activity against cancer cell lines, likely through thiazole-mediated interactions with kinases or tubulin polymerization .
Biological Activity
4-(Dimethylamino)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core substituted with a dimethylamino group and a thiophen-2-yl-thiazol-2-yl moiety . The structural formula can be represented as follows:
This configuration is crucial for its interaction with biological targets, influencing both its pharmacological profile and therapeutic potential.
The biological activity of this compound primarily involves its ability to inhibit specific enzymes and proteins. The thiophene and thiazole rings enhance binding affinity to target sites, which may include:
- Enzyme inhibition : The compound may act as an inhibitor of various enzymes by binding to their active sites, disrupting normal biological processes.
- Protein-ligand interactions : Its unique structure allows for effective interaction with proteins involved in disease pathways, potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Several studies have reported that derivatives of thiazole and thiophene compounds demonstrate significant anticancer properties. For instance, compounds structurally similar to this compound have shown IC50 values in the low micromolar range against various cancer cell lines .
- Antibacterial Properties : The incorporation of thiazole and thiophene moieties has been linked to enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies suggest that compounds with similar structures can inhibit bacterial growth by targeting enzymes critical for cell wall synthesis .
- Enzyme Inhibition : The compound has been investigated for its role as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria, leading to bacteriostatic effects .
Case Studies
Several research studies have explored the efficacy of this compound and related compounds:
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substitution Patterns : Variations in the thiophene or thiazole substitutions can enhance or diminish biological activity.
- Functional Groups : The presence of electron-donating or withdrawing groups on the benzamide core significantly affects potency and selectivity towards biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
